molecular formula C23H14N2O2 B14573003 Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone CAS No. 61290-02-6

Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone

Cat. No.: B14573003
CAS No.: 61290-02-6
M. Wt: 350.4 g/mol
InChI Key: AVRBUTDTCQQWHD-UHFFFAOYSA-N
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Description

Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone is an organic compound that belongs to the class of furoquinoxalines These compounds are known for their unique structural features, which include a fused ring system combining furan and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone typically involves a cyclocondensation reaction. One common method involves the reaction of 2-phenylquinoxaline with a suitable furan derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced furoquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced furoquinoxaline derivatives with hydrogenated furan rings.

    Substitution: Functionalized this compound with various substituents on the phenyl rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone largely depends on its application. In optoelectronics, its mechanism involves the absorption and emission of light, facilitated by its unique electronic structure. The compound exhibits intramolecular charge transfer, which is crucial for its function in devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(2-phenylfuro[2,3-b]quinoxalin-3-yl)methanone stands out due to its unique combination of furan and quinoxaline rings, along with the phenyl and methanone groups. This unique structure imparts distinct photophysical properties, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

61290-02-6

Molecular Formula

C23H14N2O2

Molecular Weight

350.4 g/mol

IUPAC Name

phenyl-(2-phenylfuro[3,2-b]quinoxalin-3-yl)methanone

InChI

InChI=1S/C23H14N2O2/c26-21(15-9-3-1-4-10-15)19-20-23(25-18-14-8-7-13-17(18)24-20)27-22(19)16-11-5-2-6-12-16/h1-14H

InChI Key

AVRBUTDTCQQWHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)C(=O)C5=CC=CC=C5

Origin of Product

United States

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